3-苯甲酰尿嘧啶

描述

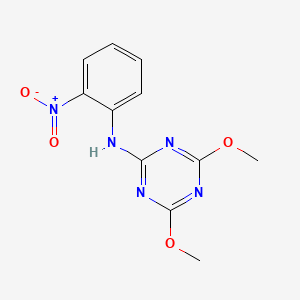

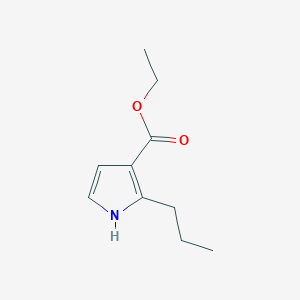

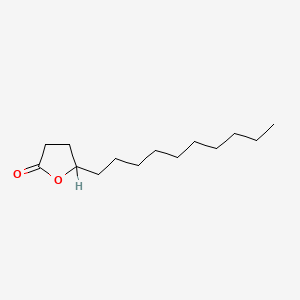

3-Benzoyluracil is a chemical compound with the molecular formula C11H8N2O3 . It is also known by other names such as 3-Benzoylpyrimidine-2,4 (1H,3H)-dione and 3-Benzoyl-1,2,3,4-tetrahydropyrimidine-2,4-dione .

Synthesis Analysis

The synthesis of uracil derivatives, including 3-Benzoyluracil, involves a series of chemical reactions. For instance, a two-step reaction sequence from ω-aminoalkylphosphonates and (E)-3-ethoxyacryloyl isocyanate followed by the uracil ring closure has been reported . Another method involves the Mitsunobu conditions, where 3-benzoyluracil reacts with trans-alcohol on N-1 to give its 1-[cis-3-(benzyloxymethyl)cyclobutyl] derivatives .Molecular Structure Analysis

The molecular structure of 3-Benzoyluracil can be analyzed using various tools and techniques. For instance, MolView, a tool that consists of a structural formula editor and a 3D model viewer, can be used to visualize the 3D structure of the molecule . Additionally, the NIST/EPA/NIH Mass Spectral Library provides spectral data for further analysis .Chemical Reactions Analysis

The chemical reactions involving 3-Benzoyluracil can be complex. For example, under Mitsunobu conditions, 3-benzoyluracil reacts with trans-alcohol on N-1 to give its 1-[cis-3-(benzyloxymethyl)cyclobutyl] derivatives . Another study discusses the Pd-catalyzed allylic substitution of cyclic gem-difluorinated carbonates, which were previously employed in the synthesis of 3’,3’-difluoro-2’-hydroxymethyl-4’,5’-unsaturated carbocyclic nucleosides .Physical And Chemical Properties Analysis

Physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . The specific physical and chemical properties of 3-Benzoyluracil are not explicitly mentioned in the search results.科学研究应用

Antiviral Agents

3-Benzoyluracil derivatives play a crucial role in antiviral research. Specifically, they serve as structural components for non-nucleoside inhibitors of HIV reverse transcriptase. One notable example is analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylsulfanyl)thymine (HEPT) . The chemistry of HEPT has evolved through modifications of the bridge linking the aryl fragment to the uracil heterocycle. Various methodologies exist for functionalizing the pyrimidine ring, making HEPT-like structures intriguing subjects in heterocyclic chemistry.

Three-Dimensional Heterocycles

3-Benzoyluracil-based scaffolds have been explored in three-dimensional heterocycles. Regioisomeric cycloadducts of bromonitrile oxide and N-benzoyl-2,3-oxaza-norborn-5-ene yield novel uracil-based structures. Key synthetic steps involve nucleophilic substitution at the sp2 carbon atom of bromoisoxazoline heterocycles .

Chemotherapeutic Agents

Nucleoside analogs, including gemcitabine and cytarabine, have proven effective in cancer treatment. While not exclusive to 3-Benzoyluracil, understanding its chemical properties contributes to the development of potent chemotherapeutic agents .

未来方向

The development of next-generation compounds remains a topic of significant interest and necessity . Controlled drug delivery systems are being developed to combat the problems associated with conventional drug delivery . These systems aim to extend, confine, and target the drug in the diseased tissue with a protected interaction .

作用机制

Target of Action

3-Benzoyluracil is a derivative of uracil, a pyrimidine base that is a fundamental component of RNA. Uracil derivatives are known to be important structural units used for the production of non-nucleoside inhibitors of hiv reverse transcriptase .

Mode of Action

It is known that uracil derivatives interact with their targets by binding to the active site, thereby inhibiting the function of the target enzyme . This interaction results in changes to the normal functioning of the target, which can lead to the inhibition of viral replication in the case of HIV reverse transcriptase .

Biochemical Pathways

The inhibition of HIV reverse transcriptase, for example, disrupts the viral replication process .

Result of Action

The inhibition of hiv reverse transcriptase by uracil derivatives can prevent the replication of the virus, thereby reducing viral load and slowing the progression of the disease .

属性

IUPAC Name |

3-benzoyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-9-6-7-12-11(16)13(9)10(15)8-4-2-1-3-5-8/h1-7H,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAJHSYADHZMNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C(=O)C=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341033 | |

| Record name | 3-Benzoyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoyluracil | |

CAS RN |

2775-87-3 | |

| Record name | 3-Benzoyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11H-Isoindolo[2,1-a]benzimidazol-11-one](/img/structure/B3050583.png)

![1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B3050585.png)

![1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-](/img/structure/B3050597.png)

![Thiazolo[4,5-D]pyridazine](/img/structure/B3050600.png)

![4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B3050603.png)